3-Chloro-4-fluorophenyl ethyl sulfide
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Overview
Description
3-Chloro-4-fluorophenyl ethyl sulfide is an organic compound with the molecular formula C8H8ClFS It is a derivative of phenyl ethyl sulfide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorophenyl ethyl sulfide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl sulfide under specific conditions. One common method is the nucleophilic substitution reaction, where the amino group of 3-chloro-4-fluoroaniline is replaced by an ethylthio group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide, ethanol.
Major Products Formed
Oxidation: 3-Chloro-4-fluorophenyl ethyl sulfoxide, 3-Chloro-4-fluorophenyl ethyl sulfone.
Reduction: 3-Chloro-4-fluorophenyl ethanethiol.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenyl ethyl sulfide: Similar structure but with different positions of chlorine and fluorine atoms.
3-Chloro-4-fluorophenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-4-fluorophenyl ethyl ether: Similar structure but with an ether linkage instead of a sulfide linkage.
Uniqueness
3-Chloro-4-fluorophenyl ethyl sulfide is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. The ethyl sulfide group also imparts distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-4-ethylsulfanyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPSHHPJJXIZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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